N1,N11-Diethylnorspermine
Overview
Description
N1,N11-Diethylnorspermine (DENSPM) is a spermine analog that serves as a potent anticancer agent . It activates polyamine catabolism, which triggers cytochrome c release from mitochondria and activates caspase 3 . It is also a highly potent inducer of spermidine/spermine N1-acetyltransferase, able to increase enzyme activity significantly .
Synthesis Analysis
N1,N11-Diethylnorspermine (DENSpm) is a potent inducer of polyamine catabolism. It triggers an epithelial-mesenchymal transition (EMT)-like dedifferentiation in HepaRG cultures, as shown by down-regulation of mature hepatocytes markers and upregulation of classical EMT markers .Molecular Structure Analysis
The molecular structure of N1,N11-Diethylnorspermine shows synergistic killing of colon carcinoma cells in combination with 5-fluorouracil . The molecular formula of N1,N11-Diethylnorspermine is C13H32N4 .Chemical Reactions Analysis
N1,N11-Diethylnorspermine (DENSPM) is a potent anticancer agent. It activates polyamine catabolism and induces the release of cytochrome c from mitochondria, resulting in activation of caspase 3 . It also triggers an epithelial-mesenchymal transition (EMT)-like dedifferentiation in HepaRG cultures .Physical And Chemical Properties Analysis
The molecular formula of N1,N11-Diethylnorspermine is C13H32N4 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Cancer Research and Treatment
N1,N11-Diethylnorspermine (DENSPM) has been extensively studied in the context of cancer research and treatment. It has shown potential as an anti-cancer agent in various types of cancers, including breast cancer, melanoma, and glioblastoma. In breast cancer tissues, DENSPM induces the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), suggesting a predictive role in breast cancer response to this drug (Gabrielson et al., 2004). In melanoma cells, DENSPM has been observed to increase cell proliferation at low drug concentrations, while inhibiting growth at higher concentrations (Minchin et al., 2006). Additionally, in glioblastoma cells, DENSPM alters the cellular localization of the mammalian target of rapamycin (mTOR) and downregulates mTOR protein levels, leading to cell death (Jiang et al., 2007).
2. Cell Cycle and Apoptosis Studies
DENSPM has been investigated for its effects on cell cycle progression and apoptosis. It retards S phase progression within one cell cycle in Chinese hamster ovary cells, indicating its influence on cell cycle kinetics (Alm et al., 2000). Furthermore, in human melanoma cells, DENSPM-induced apoptosis is linked with the downregulation of inhibitor of apoptosis proteins and the activation of the caspase cascade (Chen et al., 2003).
3. Pharmacokinetics and Metabolism
Research has also focused on the pharmacokinetics and metabolism of DENSPM. Studies in various animal models, including dogs and primates, have revealed insights into the tissue distribution, metabolic processing, and pharmacokinetic parameters of DENSPM. These studies are crucial for understanding the drug's behavior in the body and optimizing its therapeutic use (Bergeron et al., 1995).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWBSOKBIROCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H36Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylnorspermine tetrahydrochloride | |
CAS RN |
156886-85-0 | |
Record name | Diethylnorspermine tetrahydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYLNORSPERMINE TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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